N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0799359
InChI: InChI=1S/C17H11FN2O3S/c18-12-6-1-2-7-13(12)20-24(22,23)15-9-8-14-16-10(15)4-3-5-11(16)17(21)19-14/h1-9,20H,(H,19,21)
SMILES: C1=CC=C(C(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)F
Molecular Formula: C17H11FN2O3S
Molecular Weight: 342.3 g/mol

N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

CAS No.:

Cat. No.: VC0799359

Molecular Formula: C17H11FN2O3S

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide -

Specification

Molecular Formula C17H11FN2O3S
Molecular Weight 342.3 g/mol
IUPAC Name N-(2-fluorophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Standard InChI InChI=1S/C17H11FN2O3S/c18-12-6-1-2-7-13(12)20-24(22,23)15-9-8-14-16-10(15)4-3-5-11(16)17(21)19-14/h1-9,20H,(H,19,21)
Standard InChI Key VCYRDIWXQDFBJA-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)F
Canonical SMILES C1=CC=C(C(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator